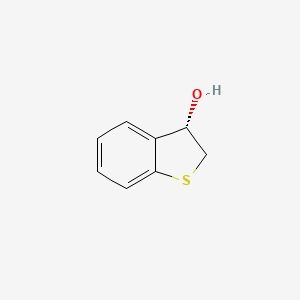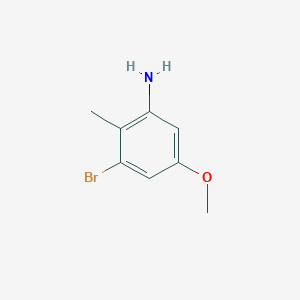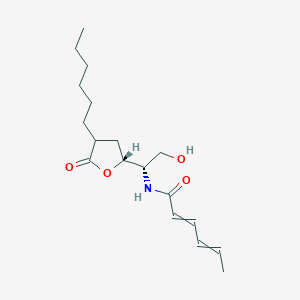![molecular formula C13H22ClNO B1401571 3-[(Dipropylamino)methyl]phenol hydrochloride CAS No. 90287-73-3](/img/structure/B1401571.png)
3-[(Dipropylamino)methyl]phenol hydrochloride
Übersicht
Wissenschaftliche Forschungsanwendungen
Dopaminergic Agent in Medicinal Chemistry
3-[(Dipropylamino)methyl]phenol hydrochloride and related compounds have been explored for their potential in medicinal chemistry, particularly as central dopamine-receptor stimulating agents. This exploration includes the synthesis and testing of these compounds for dopaminergic activity, indicating their relevance in neurological and psychiatric drug development (Hacksell et al., 1981).
Antimicrobial Properties
Phenolic compounds, which include this compound, exhibit notable antimicrobial properties. For instance, studies have shown that dipropofol, a dimeric structure related to this compound, demonstrates strong antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) (Ogata et al., 2005).
Role in Organic Synthesis
This compound is also relevant in organic chemistry, particularly in the synthesis of other pharmacologically active derivatives. Its presence in the synthesis of certain compounds, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, underlines its utility in creating new molecules with predicted high biological activities like anti-tumor, anti-cancer, and anti-thrombosis effects (Popov et al., 2013).
Involvement in Hemoglobin Modulation
Compounds like this compound have been studied for their potential in modifying the behavior of hemoglobin. Research into the design, synthesis, and testing of related compounds indicates their ability to alter hemoglobin's oxygen affinity, suggesting possible applications in areas requiring modulation of oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Use in Chemical Ecology
The study of ecology has also been influenced by chemicals like this compound. Compounds containing diphenylaminomethane groups, which are structurally related, have been identified as effective antimicrobial agents, potentially useful as agricultural or industrial fungicides and bactericides. This illustrates the compound's broader relevance beyond medical applications (Downs, 1972).
Eigenschaften
IUPAC Name |
3-[(dipropylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13(15)10-12;/h5-7,10,15H,3-4,8-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOSPDYLALLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC(=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30848058 | |
| Record name | 3-[(Dipropylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30848058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90287-73-3 | |
| Record name | 3-[(Dipropylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30848058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)